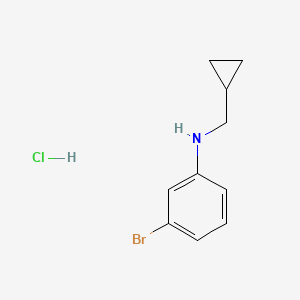
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is 262.58 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is a powder at room temperature . It has a molecular weight of 262.58 . The compound is stored at room temperature .Scientific Research Applications
1. Synthesis of meta-Bromo- and meta-Trifluoromethylanilines
A study by Staudt, Cetin, and Bunch (2022) demonstrated a method for synthesizing anilines, including meta-bromo-anilines, without the use of transition metals. This method is important for creating biologically active compounds and allows for the synthesis of anilines with challenging substitution patterns (Staudt, Cetin, & Bunch, 2022).
2. Crystal Structures of p-Halo-N-(p-cyanobenzylidene)anilines
Research by Ojala et al. (2001) investigated the crystal structures of p-halo-N-(p-cyanobenzylidene)anilines, including bromo variants. These compounds exhibit distinct molecular interactions and crystal packing, contributing to our understanding of molecular structures in materials science (Ojala et al., 2001).
3. Synthesis of Isotopically Labeled Anilines
Harwood (2004) described the synthesis of isotopically labeled anilines, including bromo-aniline derivatives. This process is significant for creating internal standards in analytical methods like LC-MS assays (Harwood, 2004).
4. Development of New Organic Compounds
Richey and Yu (2009) explored the synthesis of bromo-aniline hydrochloride derivatives as intermediates in creating selective nuclear hormone receptor modulators. This represents a key step in developing new pharmaceutical compounds (Richey & Yu, 2009).
5. Synthesis of Bromo-Substituted Troponoids
Li, Sun, and Gao (2012) detailed the synthesis of bromo-substituted troponoids, demonstrating the versatility of bromo-aniline derivatives in creating novel organic compounds with potential pharmaceutical applications (Li, Sun, & Gao, 2012).
Safety And Hazards
properties
IUPAC Name |
3-bromo-N-(cyclopropylmethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-2-1-3-10(6-9)12-7-8-4-5-8;/h1-3,6,8,12H,4-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILXLGEFDFPCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid](/img/structure/B2373954.png)
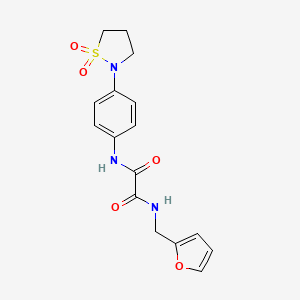
![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)
![ethyl 6-methyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2373961.png)
![N-(3-(difluoromethoxy)phenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2373964.png)
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)
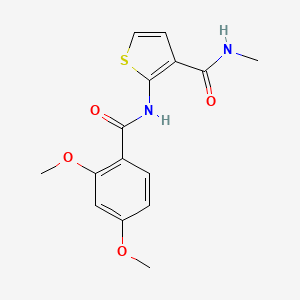
![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
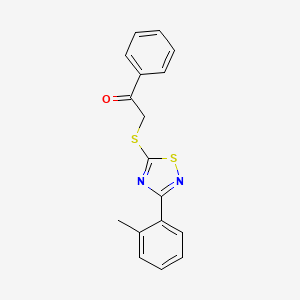
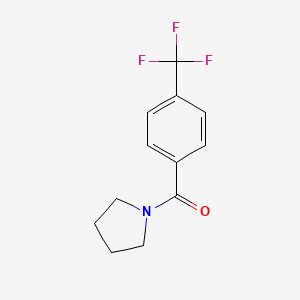
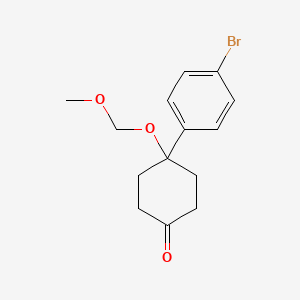
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)